molecular formula C22H17ClN2O3S B244980 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No. B244980
M. Wt: 424.9 g/mol
InChI Key: LDRUTNAMNDQHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCA or BCA-1 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide is not fully understood. However, it has been proposed that BCA exerts its effects by targeting various signaling pathways involved in cell growth, survival, and inflammation. BCA has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. BCA has also been reported to inhibit the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported to have various biochemical and physiological effects. In cancer cells, BCA has been shown to induce apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to reduce oxidative stress and inflammation. BCA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, BCA has been reported to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide in lab experiments is its potential to inhibit the growth of various cancer cell lines. BCA has also been shown to have neuroprotective effects and to reduce inflammation. However, there are limitations to using BCA in lab experiments. One of the limitations is the lack of understanding of its mechanism of action. In addition, more studies are needed to determine the optimal dosage and treatment duration of BCA.

Future Directions

There are several future directions for research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide. One direction is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to determine the optimal dosage and treatment duration of BCA for various applications. Furthermore, more studies are needed to evaluate the safety and toxicity of BCA in animal models and humans. Finally, the potential of BCA as a therapeutic agent for various diseases should be explored further.

Synthesis Methods

The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been reported in various research articles. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then reacted with 4-methoxyphenol and acetic anhydride to obtain the final product.

Scientific Research Applications

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, BCA has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, BCA has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is also a target of BCA, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C22H17ClN2O3S

Molecular Weight

424.9 g/mol

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H17ClN2O3S/c1-27-15-7-9-16(10-8-15)28-13-21(26)24-19-12-14(6-11-17(19)23)22-25-18-4-2-3-5-20(18)29-22/h2-12H,13H2,1H3,(H,24,26)

InChI Key

LDRUTNAMNDQHME-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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